(2R)-2,3-Dihydroxypropanoic acid

Catalog No.
S585001
CAS No.
6000-40-4
M.F
C3H6O4
M. Wt
106.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2,3-Dihydroxypropanoic acid

CAS Number

6000-40-4

Product Name

(2R)-2,3-Dihydroxypropanoic acid

IUPAC Name

(2R)-2,3-dihydroxypropanoic acid

Molecular Formula

C3H6O4

Molecular Weight

106.08 g/mol

InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m1/s1

InChI Key

RBNPOMFGQQGHHO-UWTATZPHSA-N

SMILES

Array

solubility

1000.0 mg/mL

Canonical SMILES

C(C(C(=O)O)O)O

Isomeric SMILES

C([C@H](C(=O)O)O)O

The exact mass of the compound (2R)-2,3-Dihydroxypropanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1000.0 mg/ml. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2R)-2,3-Dihydroxypropanoic acid, commonly known as D-glyceric acid (CAS 6000-40-4), is a highly versatile, naturally occurring chiral three-carbon sugar acid. Featuring both a carboxylic acid and vicinal diol functional groups, it serves as a premium chiral building block in advanced organic synthesis. Unlike simpler alpha-hydroxy acids, its multi-functional nature allows for orthogonal protection strategies and the synthesis of complex branched architectures. In industrial and pharmaceutical procurement, D-glyceric acid is prioritized for its high enantiomeric purity, which is critical for ensuring reproducibility in the manufacturing of biodegradable oligoesters, chiral pharmaceuticals, and specialized lipid analogs [1].

Substituting optically pure D-glyceric acid with its racemic counterpart (DL-glyceric acid) or structurally simpler analogs like lactic acid introduces severe limitations in precision manufacturing. In chiral pool synthesis, utilizing the racemate necessitates complex, low-yield downstream resolution steps, effectively capping the theoretical yield of the desired enantiomer at 50% and introducing batch-to-batch variability. Furthermore, replacing D-glyceric acid with non-hydroxylated analogs such as lactic acid removes the secondary hydroxyl group, fundamentally altering the cross-linking density, hydrophilicity, and functionalization capacity of resulting biodegradable polymers. For applications requiring strict stereocontrol, such as the formulation of targeted drug delivery matrices, procurement of the pure (2R)-enantiomer is non-negotiable [1].

Optical Purity and Yield Efficiency in Chiral Pool Synthesis

For pharmaceutical manufacturing, the optical purity of the starting material directly impacts the overall synthetic yield and cost. Commercial D-glyceric acid provides a guaranteed specific optical rotation of [α]D +18.5° (c=1 in water), ensuring immediate readiness for stereoselective transformations . In contrast, utilizing DL-glyceric acid requires preliminary chiral resolution, which inherently limits the maximum theoretical yield of the desired enantiomer to 50% and adds significant processing time and solvent waste.

Evidence DimensionSpecific Optical Rotation and Downstream Yield
Target Compound Data[α]D +18.5° (c=1 in water); enables up to 100% theoretical yield in asymmetric steps
Comparator Or BaselineDL-glyceric acid (racemate, 0° optical rotation)
Quantified DifferencePure D-enantiomer eliminates the 50% yield penalty associated with racemic resolution
ConditionsStandard polarimetry and chiral synthesis workflows

Procuring the optically pure D-enantiomer eliminates costly resolution steps, drastically improving atom economy and reducing production bottlenecks in API synthesis.

Precursor Suitability for Enzymatically Stable Phospholipid Analogs

D-glyceric acid is uniquely suited for the synthesis of acylglycerate derivatives, which act as 'inverse ester' phospholipid analogs. Research demonstrates that incorporating D-glyceric acid into the lipid backbone circumvents hydrolysis by phospholipase A (PLA), a common degradation pathway for standard glycerol-based phospholipids [1]. This structural inversion at the carboxylic group provides a distinct stability advantage for liposomal formulations that must survive aggressive enzymatic environments in vivo.

Evidence DimensionResistance to Phospholipase A (PLA) hydrolysis
Target Compound DataD-glyceric acid-derived 'inverse ester' lipids
Comparator Or BaselineStandard glycerol-based phospholipids
Quantified DifferenceComplete circumvention of PLA-mediated hydrolysis compared to rapid degradation of standard lipids
ConditionsIn vitro enzymatic degradation assays using Phospholipase A

For developers of liposomal drug delivery systems, procuring D-glyceric acid enables the creation of highly stable lipid nanoparticles that resist premature enzymatic breakdown.

Stereocontrol in Biodegradable Oligoester Formulations

The stereochemistry of monomeric building blocks dictates the thermomechanical properties and degradation kinetics of biodegradable polymers. D-glyceric acid allows for the synthesis of stereoregular oligoesters with defined biological properties, such as antitrypsin activity, which are highly sought after for advanced drug delivery systems [1]. Substituting with racemic DL-glyceric acid results in amorphous, irregular polymer networks that exhibit unpredictable hydrolysis rates, making them unsuitable for precision pharmaceutical applications.

Evidence DimensionPolymer stereoregularity and functional consistency
Target Compound DataYields stereoregular D-oligoesters with predictable degradation
Comparator Or BaselineDL-glyceric acid (racemate)
Quantified Difference>99% enantiomeric excess in the D-isomer ensures uniform polymer architecture, whereas the racemate yields irregular matrices
ConditionsOligoesterification for pharmaceutical drug delivery matrices

Utilizing the pure D-enantiomer is critical for polymer chemists who require exact control over the degradation rates and physical properties of medical implants and drug carriers.

Chiral Pool Starting Material for API Production

Due to its guaranteed specific optical rotation and elimination of the 50% racemic yield penalty, D-glyceric acid is the preferred starting material for the asymmetric synthesis of beta-lactams, chiral glycerides, and other complex active pharmaceutical ingredients (APIs) .

Synthesis of Enzymatically Stable Liposomes

By utilizing D-glyceric acid to synthesize 'inverse ester' acylglycerate derivatives, formulators can produce advanced liposomal drug delivery vehicles that successfully resist degradation by phospholipase A (PLA) in vivo [1].

Manufacturing of Stereoregular Biodegradable Polymers

D-glyceric acid is selected over its racemic counterpart to synthesize stereoregular oligoesters. This strict stereocontrol ensures predictable degradation kinetics and enables specific biological functions, such as antitrypsin activity, essential for controlled-release matrices[2].

Physical Description

Liquid

XLogP3

-1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

106.02660867 Da

Monoisotopic Mass

106.02660867 Da

Heavy Atom Count

7

UNII

19D9ZZX4MH

Other CAS

473-81-4

Wikipedia

D-glyceric acid
Glycerate

Dates

Last modified: 04-14-2024
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

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